KadsuphilinB

Description

Contextual Significance of Natural Products in Modern Drug Discovery

Natural products, or secondary metabolites, have historically been a cornerstone of medicine, used for centuries in traditional remedies to treat a wide array of illnesses. nih.gov Their significance in modern drug discovery remains profound, as they provide a rich source of structurally unique and biologically active compounds. scirp.orgresearchgate.net It is estimated that approximately 40% of all medicines are either natural products or their semi-synthetic derivatives. scirp.org The immense chemical diversity found in nature offers a distinct advantage over synthetic compound libraries, presenting novel molecular scaffolds that have co-evolved with biological targets. nih.govscirp.org

Despite a period of decreased interest with the rise of synthetic chemistry, there is a renewed focus on natural products research. researchgate.net This resurgence is partly due to the failure of other drug discovery methods to yield sufficient lead compounds in critical therapeutic areas, such as anti-infectives, immunosuppressants, and treatments for metabolic diseases. researchgate.netmdpi.com Technological advancements, including sophisticated chromatographic and spectroscopic techniques like HPLC-MS and HPLC-NMR, have significantly improved the ability to isolate and elucidate the structures of these complex molecules, further invigorating the field. nih.govnih.gov Consequently, natural products continue to be an indispensable source of new chemical entities (NCEs) and templates for the development of novel therapeutic agents. scirp.orgnih.gov

Overview of Lignans (B1203133) as a Prominent Class of Bioactive Plant Metabolites

Lignans represent a large and diverse class of plant secondary metabolites derived from the oxidative dimerization of two phenylpropane (C6-C3) units. researchgate.netrsc.orgnih.gov Although constructed from this relatively simple backbone, lignans exhibit enormous structural diversity. rsc.orgcapes.gov.br They are widely distributed throughout the plant kingdom, found in roots, stems, leaves, fruits, and seeds of over seventy plant families. researchgate.netrsc.org

There is a growing scientific interest in lignans due to their broad spectrum of pharmacological activities. Research has demonstrated their potential as anticancer, antioxidant, anti-inflammatory, antimicrobial, and immunosuppressive agents. researchgate.netnih.gov In plants, lignans likely play a crucial role in defense mechanisms against pathogens and pests. rsc.org Their significant biological activities have made them valuable subjects of phytochemical research and potential starting points for the development of new therapeutic drugs. nih.gov

Introduction to Dibenzocyclooctadiene Lignans: A Key Subgroup from Schisandraceae

Within the broad class of lignans, the dibenzocyclooctadiene lignans are a significant and well-studied subgroup. These compounds are characterized by a central eight-membered ring fused to two phenyl rings. They are particularly characteristic of plants belonging to the Schisandraceae family, such as those from the Schisandra and Kadsura genera. nih.govmdpi.comnih.gov

Plants from the Schisandraceae family have a long history of use in traditional Chinese medicine, and their therapeutic effects are largely attributed to the presence of these dibenzocyclooctadiene lignans. nih.govresearchgate.net Extensive phytochemical investigations have described dozens of these lignans, which differ in the conformation of their polycyclic system and the nature of substituents on the biphenyl (B1667301) and cyclooctadiene rings. mdpi.com Research has highlighted their notable biological and pharmacological activities, including anti-inflammatory, antioxidant, cytotoxic, anti-HIV, and hepatoprotective effects. nih.govmdpi.comresearchgate.netspringernature.com

Positioning of Kadsuphilin B as a Representative Dibenzocyclooctadiene Lignan (B3055560)

Kadsuphilin B is a C18 dibenzocyclooctadiene lignan that serves as a representative example of this chemical class. figshare.comacs.org It has been isolated from plants of the Kadsura genus, which belongs to the Schisandraceae family. acs.orgnih.gov

Chemical investigations of various Kadsura species have led to the isolation and identification of Kadsuphilin B alongside other related lignans. For instance, a study on the stems of Schisandra sphaerandra identified Kadsuphilin B among eleven other known dibenzocyclooctadiene lignans. figshare.com Similarly, it was isolated from an ethyl acetate (B1210297) fraction of the extract from Kadsura coccinea. nih.gov Its structure has been elucidated through comprehensive spectroscopic methods. acs.org The presence of Kadsuphilin B in these medicinally important plants underscores its significance within the dibenzocyclooctadiene lignan subgroup and as a subject for further phytochemical and pharmacological investigation. figshare.comnih.gov

Research Findings on the Isolation of Kadsuphilin B

The following tables summarize the findings from research articles detailing the isolation of Kadsuphilin B and associated compounds from various plant sources.

Table 1: Isolation of Kadsuphilin B from Schisandra sphaerandra

| Finding | Details | Reference |

| Plant Source | Stems of the medicinal plant Schisandra sphaerandra | figshare.com |

| Isolated Compounds | A new dibenzocyclooctadiene lignan, sphaerandrin A, and 11 known lignans. | figshare.com |

| Kadsuphilin B Status | Identified as compound 4 among the 11 known isolated lignans. | figshare.com |

| Associated Lignans | Gomisin B, schirubrisin B, schizandrin, benzoylgomisin Q, angeloylgomisin (B10818263) Q, gomisin G, schisanwilsonin O, isogomisin O, schisantherin D, and wuweizisu C. | figshare.com |

| Biological Evaluation | All isolated compounds were evaluated for cytotoxic activity against triple-negative breast cancer cell lines MDA-MB-231 and HCC-1937. | figshare.com |

Table 2: Isolation of Kadsuphilin B from Kadsura coccinea

| Finding | Details | Reference |

| Plant Source | Kadsura coccinea (Lem.) A. C. Smith | nih.gov |

| Extraction | Isolated from an ethyl acetate (EtOAc) fraction of the 80% acetone (B3395972) extract. | nih.gov |

| Kadsuphilin B Status | Identified as compound 5 , a known compound isolated alongside new lignans. | nih.gov |

| Associated Lignans | Three new dibenzocyclooctadiene lignans (kadusurain A-C) and one other known compound (Kadsuphilin A). | nih.gov |

| Biological Evaluation | The anti-proliferative effect of the isolated compounds was evaluated against four human tumor cell lines (A549, HCT116, HL-60, and HepG2). | nih.gov |

Table 3: Isolation of Kadsuphilin B from Kadsura philippinensis

| Finding | Details | Reference |

| Plant Source | Aerial parts of Kadsura philippinensis growing in Taiwan. | acs.org |

| Extraction | Isolated from the medium-polarity fractions of the ethyl acetate (EtOAc) partition of an alcoholic extract. | acs.org |

| Kadsuphilin B Status | Identified as compound 3 , a new C18 dibenzocyclooctadiene lignan at the time of publication. | acs.org |

| Associated Lignans | Three other new lignans (kadsuphilins A, 6-epi-gomisin, 1-demethylkadsuphilin A) and eight known related metabolites. | acs.org |

| Structural Elucidation | Structure was elucidated using spectroscopic analyses, including 2D NMR (HMQC, HMBC, and NOESY) experiments. | acs.org |

Structure

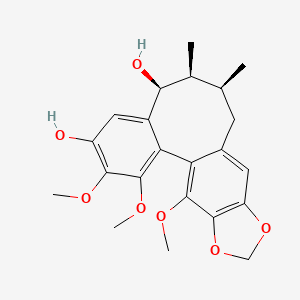

2D Structure

3D Structure

Properties

Molecular Formula |

C22H26O7 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

(8S,9S,10S)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene-5,8-diol |

InChI |

InChI=1S/C22H26O7/c1-10-6-12-7-15-20(29-9-28-15)21(26-4)16(12)17-13(18(24)11(10)2)8-14(23)19(25-3)22(17)27-5/h7-8,10-11,18,23-24H,6,9H2,1-5H3/t10-,11-,18-/m0/s1 |

InChI Key |

MRIJYJFSLKIHCK-FHGNATFXSA-N |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@H]([C@H]1C)O)O)OC)OC)OC)OCO3 |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)O)OC)OC)OC)OCO3 |

Origin of Product |

United States |

Ii. Natural Occurrence and Isolation Methodologies for Kadsuphilinb

Primary Plant Sources of KadsuphilinB

The occurrence of this compound is intrinsically linked to specific species within the Kadsura genus, a group of woody vines predominantly found in eastern, southern, and southeastern Asia. wikipedia.org These plants have a long history of use in traditional medicine, particularly in China, for treating conditions like rheumatoid arthritis and gastroenteric disorders. nih.gov Phytochemical investigations into these species have revealed a wealth of structurally diverse lignans (B1203133) and triterpenoids. nih.govnih.gov

Kadsura coccinea

Kadsura coccinea, an evergreen climbing shrub, is a notable source of various dibenzocyclooctadiene lignans. nih.gov Native to southern China and northern Indochina, this plant is characterized by its dark green, leathery leaves and fleshy, red flowers that develop into dark red, juicy fruits. wikipedia.orgjurassicplants.co.uk While a significant number of lignans have been successfully isolated from the fruits, stems, and roots of K. coccinea, direct evidence from recent scientific literature specifically detailing the isolation of this compound from this particular species is still emerging. nih.govtandfonline.comnih.gov However, the confirmed presence of a wide array of other structurally similar lignans, such as Kadsuphilin A, underscores the potential of K. coccinea as a primary source. nih.gov

Table 1: General Characteristics of Kadsura coccinea

| Characteristic | Description |

| Common Name | Crimson Kadsura, Kadsura Vine |

| Family | Schisandraceae |

| Habit | Evergreen climbing shrub |

| Native Range | Southern China, Northern Indochina |

| Key Features | Leathery foliage, fleshy red flowers, dark red fruits |

| Traditional Uses | Treatment of rheumatoid arthritis and gastroenteric disorders |

Kadsura renchangiana

Kadsura renchangiana is another woody vine within the Schisandraceae family, endemic to the Guangxi and Guizhou provinces of China. wikipedia.org This species is distinguished by its thin, oblong leaf blades. wikipedia.org The genus Kadsura is well-documented as a rich source of dibenzocyclooctadiene lignans. nih.gov Although specific studies isolating this compound from K. renchangiana are not extensively detailed in currently available literature, the phytochemical profile of the genus strongly suggests its potential as a source for this and other related lignans. Further research into the chemical constituents of K. renchangiana is warranted to confirm the presence and abundance of this compound.

Isolation of Related Dibenzocyclooctadiene Lignans from Kadsura Species

The isolation of dibenzocyclooctadiene lignans from Kadsura species is a well-established area of phytochemical research. nih.gov These efforts have led to the identification of numerous novel and known lignans, contributing significantly to the understanding of the chemical diversity within this genus. For instance, studies on Kadsura induta have resulted in the isolation of several new dibenzocyclooctadiene lignans, named kadsuindutains A–E, alongside known compounds. nih.govrsc.orgresearchgate.net Similarly, investigations into the fruits of Kadsura coccinea have yielded new bioactive lignans, designated as kadcolignan H-J and kadcolignans B-G. tandfonline.comnih.gov These findings highlight the chemical richness of the Kadsura genus and the successful application of modern isolation techniques. The general procedure for isolating these compounds involves extraction from various plant parts, followed by a series of chromatographic separation and purification steps.

Chromatographic and Spectroscopic Approaches in Lignan (B3055560) Isolation

The isolation and characterization of lignans from plant matrices are complex processes that rely on a combination of advanced chromatographic and spectroscopic techniques. semanticscholar.orgnih.gov The initial step typically involves the extraction of lignans from the plant material using polar organic solvents such as methanol (B129727) or ethanol, sometimes in combination with water to enhance penetration into the plant matrix. researchgate.net

Following extraction, a variety of chromatographic methods are employed for the separation and purification of individual lignans. researchgate.net Flash chromatography is often used for the initial preparative separation of the crude extract. researchgate.net High-Performance Liquid Chromatography (HPLC), particularly on reversed-phase columns, is a powerful tool for the fine separation and analysis of lignans and their metabolites. researchgate.net For qualitative screening and monitoring the progress of isolation, Thin-Layer Chromatography (TLC) is a valuable and convenient method. researchgate.net

Once a pure compound is isolated, its structure is elucidated using a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of the molecule. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides crucial information about the molecular weight and elemental composition. nih.govrsc.orgresearchgate.net These methods, used in concert, allow for the precise identification and structural characterization of complex lignans like this compound.

Table 2: Common Analytical Techniques in Lignan Isolation

| Technique | Application |

| Flash Chromatography | Preparative separation of crude extracts |

| High-Performance Liquid Chromatography (HPLC) | Fine separation, purification, and analysis |

| Thin-Layer Chromatography (TLC) | Qualitative screening and monitoring of purification |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the molecular framework |

| High-Resolution Mass Spectrometry (HR-MS) | Determination of molecular weight and formula |

Iv. Total Synthesis and Analog Development of Kadsuphilinb and Its Structural Class

Historical and Contemporary Approaches to Dibenzocyclooctadiene Lignan (B3055560) Synthesis

Over the years, more sophisticated and efficient approaches have emerged. These include:

Nickel-catalyzed enantioselective Ullmann coupling: This method has been successfully applied to the asymmetric synthesis of compounds like (+)-isoschizandrin. mdpi.com

Borostannylative cyclization: A general approach for synthesizing multiple dibenzocyclooctadiene lignans (B1203133) has been developed using this technique. mdpi.comscispace.com

Suzuki-Miyaura coupling: This has been a key step in a mild and asymmetric route to (−)-gymnothelignan L. mdpi.comscispace.com

Atropdiastereoselective biaryl cuprate (B13416276) coupling: This strategy formed the basis for the asymmetric total syntheses of several dibenzocyclooctadiene lignans, including interiotherin A and gomisin R. acs.orgacs.org

Hypervalent iodine oxidation: This method provides a rapid, biomimetic route to the dibenzocyclooctadiene core by oxidizing phenolic dibenzylbutyrolactones. psu.edumdpi.com

These contemporary methods have significantly improved the efficiency and stereocontrol of dibenzocyclooctadiene lignan synthesis, paving the way for the total synthesis of more complex members of the family like Kadsuphilin B. mdpi.comacs.org

Biomimetic Synthetic Strategies for Kadsuphilin B and Related Structures

Nature's own biosynthetic pathways for dibenzocyclooctadiene lignans have served as a profound source of inspiration for synthetic chemists. researchgate.net Biomimetic strategies aim to replicate these elegant and efficient processes in the laboratory. The biosynthesis is thought to begin with the oxidative cyclization of two monolignol units to form the characteristic eight-membered ring. sci-hub.se Subsequent oxidations lead to the more complex and highly functionalized members of the family. sci-hub.sespringernature.com

Radical cyclization cascades have emerged as a powerful tool for constructing complex molecular architectures, including those found in lignans. nih.gov These reactions, which often proceed through a series of interconnected cyclization events, can rapidly build molecular complexity from simpler starting materials. nih.gov For instance, a manganese(III)-mediated free radical cyclization cascade has been used to synthesize arylnaphthalene derivative lignans. nih.gov Similarly, a silver-promoted radical addition/cyclization process has proven effective for constructing highly substituted α-naphthol skeletons. nih.gov The total synthesis of ovafolinins A and B, which possess a unique polycyclic benzoxepin scaffold, was achieved through a cascade cyclization. thieme.de These strategies highlight the potential of radical cascades to forge the intricate ring systems of complex lignans. nih.govnih.govthieme.de

Photocatalysis has revolutionized late-stage functionalization in natural product synthesis, offering mild and selective methods to modify complex molecules. researchgate.netacs.orgnih.govcolab.ws This is particularly relevant for the synthesis of highly oxidized lignans like Kadsuphilin B. Redox-neutral photocatalysis has been instrumental in mimicking the oxidative radical cyclizations that are believed to occur in lignan biosynthesis. springernature.comnih.gov This approach has enabled the late-stage radical cyclizations necessary to install challenging 5- and 11-membered rings found in some dibenzocyclooctadiene lignans. springernature.com The use of visible light and a photocatalyst allows for the generation of radicals under neutral conditions, overcoming the challenges associated with their fleeting nature under traditional oxidizing conditions. nih.gov This strategy has been successfully applied to the total synthesis of highly oxidized dibenzocyclooctadienes. nih.gov

A highly sought-after goal in natural product synthesis is the development of divergent synthetic routes that can provide access to multiple structurally diverse compounds from a common intermediate. researchgate.netresearchgate.net This approach is particularly valuable for the lignan family, which encompasses a wide array of structural subtypes. rsc.org By strategically designing a synthetic pathway, it is possible to divert a common precursor to various lignan scaffolds through carefully chosen reaction conditions or reagents. researchgate.netbeilstein-journals.org This not only enhances synthetic efficiency but also facilitates the exploration of structure-activity relationships by providing access to a range of related natural products and their analogs. rsc.orgbeilstein-journals.org

Development of Synthetic Kadsuphilin B Analogues and Derivatives

The synthesis of analogues and derivatives of Kadsuphilin B is crucial for exploring the medicinal potential of this structural class. The total synthesis of Kadsuphilin B itself, a "stage 3" dibenzocyclooctadiene lignan, was a significant achievement, accomplished through a strategy that included a biomimetic radical cyclization. sci-hub.sespringernature.com Specifically, the 11-membered macrolactone of Kadsuphilin N, a related compound, was synthesized via an 11-endo radical cyclization. sci-hub.se The synthesis of Kadsuphilin N was optimized using Pd-mediated photocatalysis and Mukaiyama's conditions for olefin hydration. researchgate.net The ability to synthesize the core structure of Kadsuphilin B opens the door to creating a library of related compounds with modified functional groups and stereochemistry. These analogues are invaluable for probing the biological targets and mechanisms of action of this family of natural products.

Exploration of Novel Synthetic Methodologies for Enhanced Chemical Diversity

The quest for novel and more efficient synthetic methods to access dibenzocyclooctadiene lignans and their analogues is an ongoing endeavor. mdpi.comscispace.com The development of new catalytic systems, the exploration of unprecedented reaction pathways, and the application of cutting-edge technologies are all contributing to the expansion of the chemical space around these natural products. scripps.edumsu.edu For example, the development of a sterically encumbered photoredox catalyst has enabled the selective generation of carbonyl ylides from electron-rich epoxides, leading to a unified synthesis of the classical lignan family. rsc.org The continued innovation in synthetic methodology will undoubtedly lead to even more elegant and powerful strategies for the synthesis of Kadsuphilin B and its analogues, ultimately facilitating a deeper understanding of their chemical biology.

Vi. Mechanistic Investigations of Kadsuphilinb at the Molecular and Cellular Levels

Identification of Molecular Targets and Ligand-Receptor Interactions

Direct and specific molecular targets of Kadsuphilin B have not yet been extensively elucidated in the scientific literature. Research has predominantly focused on the broader class of dibenzocyclooctadiene lignans (B1203133) or extracts from plants containing Kadsuphilin B.

For instance, studies on related dibenzocyclooctadiene lignans from Schisandra chinensis have identified potential molecular targets. One such lignan (B3055560), Schisandrin B, has been shown through molecular docking to bind to peroxisome proliferator-activated receptor gamma (PPARγ). researchgate.net Another compound from this class, Schisantherin D, is suggested to exert its effects by targeting the endothelin B receptor (ETBR). researchgate.net While these findings provide clues, it is crucial to note that these are not direct studies on Kadsuphilin B, and further research is required to determine if it shares these or other molecular targets.

Elucidation of Intracellular Signaling Pathways Modulated by Kadsuphilin B

The modulatory effects of Kadsuphilin B on intracellular signaling are primarily inferred from studies on the broader family of dibenzocyclooctadiene lignans and extracts containing this compound. researchgate.net These compounds are recognized for their involvement in anti-inflammatory, antioxidative, and antitumor pathways. researchgate.net

Mechanisms of Antitumor Action (e.g., Apoptosis Induction)

Lignans as a class of compounds are known to have the potential to induce apoptosis in cancer cells. researchgate.net A study on a hydroethanol extract of Kadsura coccinea roots and stems, which contains Kadsuphilin B, demonstrated the induction of apoptosis in zebrafish larvae. researchgate.netnih.gov This was observed through increased apoptotic cell generation. researchgate.netnih.gov The study also noted an increase in the expression of apoptosis-related genes. researchgate.net However, as this study used a crude extract, the specific contribution of Kadsuphilin B to this pro-apoptotic effect remains to be definitively established.

| Study Type | Model System | Key Findings Related to Apoptosis | Reference |

| In vivo (extract) | Zebrafish Larvae | Increased generation of apoptotic cells. | researchgate.netnih.gov |

| In vivo (extract) | Zebrafish Larvae | Upregulation of apoptosis-related gene expression. | researchgate.net |

Regulation of Inflammatory Pathways (e.g., NF-кB, TGF-β/Smad)

The nuclear factor-kappa B (NF-κB) and transforming growth factor-beta (TGF-β)/Smad signaling pathways are critical in regulating inflammation. Dibenzocyclooctadiene lignans, as a group, have been reported to modulate these pathways. researchgate.netresearchgate.net For example, some lignans from Schisandra have been shown to suppress the phosphorylation of NF-κB and its inhibitor, IκBα. researchgate.net Furthermore, the anti-inflammatory effects of some compounds in this family are linked to the inhibition of the TGF-β/Smad signaling pathway. researchgate.net While Kadsuphilin B is a member of this lignan family, direct evidence of its specific effects on the NF-κB and TGF-β/Smad pathways is still needed.

| Pathway | General Effect of Dibenzocyclooctadiene Lignans | Reference |

| NF-κB | Suppression of phosphorylation of NF-κB and IκBα. | researchgate.net |

| TGF-β/Smad | Inhibition of the signaling pathway. | researchgate.netresearchgate.net |

Modulation of Antioxidative Stress Responses (e.g., Keap1/Nrf2/ARE pathway)

The Kelch-like ECH-associated protein 1 (Keap1)/nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a key regulator of cellular antioxidant responses. The molecular mechanism of many active dibenzocyclooctadiene lignans involves the modulation of this pathway to combat oxidative stress. researchgate.net A study utilizing an extract from Kadsura coccinea containing Kadsuphilin B observed an increase in reactive oxygen species (ROS) and malondialdehyde (MDA) concentrations, alongside a decrease in total superoxide (B77818) dismutase (T-SOD) activity in zebrafish larvae, indicating an induction of oxidative stress. researchgate.netnih.gov This suggests a potential interaction with cellular redox systems, although the precise role of Kadsuphilin B in modulating the Keap1/Nrf2/ARE pathway requires further investigation. The study on the Kadsura coccinea extract also noted that the Nrf2 signaling pathway can be activated as a compensatory mechanism in response to cellular stress. researchgate.net

| Parameter | Observed Effect of Kadsura coccinea Extract | Model System | Reference |

| Reactive Oxygen Species (ROS) | Increased generation. | Zebrafish Larvae | researchgate.netnih.gov |

| Malondialdehyde (MDA) | Increased concentrations. | Zebrafish Larvae | researchgate.netnih.gov |

| Total Superoxide Dismutase (T-SOD) | Decreased activity. | Zebrafish Larvae | researchgate.netnih.gov |

Effects on Cellular Processes and Homeostasis

The broader family of dibenzocyclooctadiene lignans is known to influence various cellular processes to maintain homeostasis. researchgate.net Autophagy, a cellular catabolic process essential for removing abnormal proteins and maintaining cellular health, is one such process influenced by these compounds. researchgate.net Dysfunction in autophagy is linked to various diseases, and its modulation presents a therapeutic target. researchgate.net

Furthermore, lignans have been reported to affect the cell cycle. For instance, a derivative of a dibenzocyclooctadiene lignan was found to arrest HeLa cells at the G2/M phase. researchgate.net While these findings are for the broader class of compounds, they suggest potential areas of investigation for Kadsuphilin B's specific effects on cellular processes and homeostasis. The study on the Kadsura coccinea extract also pointed to developmental effects, including inhibited spontaneous movement and hatching rate in zebrafish embryos. researchgate.netnih.gov

Vii. Future Directions and Advanced Research Perspectives for Kadsuphilinb

Untapped Biological Potential and Novel Therapeutic Applications

Lignans (B1203133) and related natural products, the class to which Kadsuphilin B belongs, are known for a wide array of biological activities, including anti-inflammatory, antioxidant, and antiviral effects. mdpi.com Compounds isolated from plants of the Kadsura genus, for example, have demonstrated activities such as anti-HBV (Hepatitis B Virus) properties, as seen with Kadsuphilactone B. nih.gov This suggests that the biological activities of Kadsuphilin B may extend beyond what is currently known, presenting opportunities for novel therapeutic applications.

Future research should focus on comprehensive biological screening of Kadsuphilin B against a diverse range of therapeutic targets. Areas of high potential include:

Oncology: Many lignans exhibit cytotoxic activity against various cancer cell lines by mechanisms such as the inhibition of microtubule polymerization and induction of apoptosis. mdpi.com Investigating Kadsuphilin B's efficacy against different cancer types, including drug-resistant strains, could reveal it as a lead compound for new anticancer agents.

Neurodegenerative Diseases: The antioxidant and anti-inflammatory properties common to lignans could be relevant for treating diseases like Alzheimer's and Parkinson's, where oxidative stress and inflammation play a crucial role.

Infectious Diseases: The antiviral potential demonstrated by related compounds warrants a thorough investigation of Kadsuphilin B against a spectrum of viruses. mdpi.com Furthermore, its activity against bacterial and parasitic infections should be explored.

Table 1: Potential Therapeutic Areas for Kadsuphilin B Based on Related Compounds

| Therapeutic Area | Potential Mechanism of Action | Related Compound Example |

|---|---|---|

| Oncology | Inhibition of tubulin assembly, apoptosis induction | Podophyllotoxin mdpi.com |

| Viral Infections | Inhibition of viral replication | Kadsuphilactone B (anti-HBV) nih.gov |

| Inflammation | Modulation of inflammatory pathways (e.g., NF-κB) | Leoligin researchgate.net |

| Neuroprotection | Antioxidant and anti-inflammatory effects | Phyllanthin mdpi.com |

Development of Advanced Synthetic and Biosynthetic Methodologies

The structural complexity of Kadsuphilin B presents a significant challenge for chemical synthesis. However, advancements in synthetic organic chemistry offer new avenues for its efficient and scalable production, which is crucial for further biological evaluation and development.

Future synthetic strategies could employ:

Flow Chemistry: This approach allows for the safe, scalable, and efficient synthesis of complex intermediates under controlled conditions, as demonstrated in the total synthesis of Jaspine B. mdpi.com

Photocatalysis and Radical Chemistry: Mimicking biosynthetic pathways through redox-neutral photocatalysis can enable the construction of unique chemical structures found in natural products, a strategy used in the synthesis of Kadsuphilin N. researchgate.net

Modular and Divergent Synthesis: Developing a synthetic route that allows for the late-stage modification of a common intermediate would facilitate the creation of a library of Kadsuphilin B analogs. This approach was successfully used in the synthesis of Koshidacin B and related compounds. nih.gov

Understanding the biosynthetic pathway of Kadsuphilin B in its natural source is also a critical research direction. Elucidating the enzymatic machinery responsible for its formation could pave the way for biosynthetic production using engineered microorganisms, offering a sustainable and potentially more efficient source of the compound.

Integration of Artificial Intelligence and Machine Learning in Drug Design and SAR

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. For a natural product like Kadsuphilin B, these computational tools can accelerate the identification of its biological targets and the optimization of its structure.

Key applications include:

Target Prediction: AI algorithms can analyze the structure of Kadsuphilin B to predict its potential protein targets, helping to focus experimental validation efforts.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual Kadsuphilin B analogs and using ML to predict their activity, researchers can identify key structural features responsible for its biological effects. This informs the design of more potent and selective derivatives.

De Novo Design: AI can be used to design novel molecules based on the Kadsuphilin B scaffold, optimized for specific therapeutic targets and desirable pharmacokinetic properties.

Exploration of Synergistic Effects with Other Bioactive Compounds

Combination therapy is a cornerstone of modern medicine, particularly in oncology and infectious diseases. Investigating the synergistic effects of Kadsuphilin B with other bioactive compounds could lead to more effective treatment strategies. For instance, many natural products have shown the ability to enhance the efficacy of existing drugs or overcome resistance mechanisms.

Future studies should explore combinations of Kadsuphilin B with:

Conventional Chemotherapeutic Agents: To assess if it can enhance their anticancer activity or reduce required doses, thereby minimizing side effects.

Other Natural Products: To identify synergistic interactions that could lead to potent multi-target therapies.

Antibiotics: To determine if Kadsuphilin B can act as a resistance breaker in the treatment of bacterial infections.

Advancements in Preclinical Modeling and In Silico Predictions

To translate the potential of Kadsuphilin B into a viable therapeutic, robust preclinical evaluation is essential. Modern preclinical models offer more accurate representations of human disease than traditional cell culture and animal models.

Future research on Kadsuphilin B should leverage:

Patient-Derived Xenografts (PDX) and Organoids: These models, derived directly from patient tumors, can better predict clinical responses to anticancer agents. nih.govresearchgate.net Using PDX and organoid models would provide a more accurate assessment of Kadsuphilin B's efficacy in a setting that reflects human tumor heterogeneity. nih.govnih.gov

Humanized Mouse Models: For immunotherapy research, mice with a reconstituted human immune system can be used to study the interaction of Kadsuphilin B with human immune cells in an in vivo context. nih.gov

In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Kadsuphilin B and its analogs. mdpi.com This allows for the early identification and mitigation of potential liabilities, guiding the selection of the most promising candidates for further development.

By pursuing these advanced research directions, the scientific community can fully explore the therapeutic potential of Kadsuphilin B, paving the way for the development of new medicines from this intricate natural product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.